![molecular formula C13H17ClN4O B3129899 N-allyl-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide CAS No. 339276-40-3](/img/structure/B3129899.png)
N-allyl-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide
Overview
Description
N-allyl-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-115 and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.
Scientific Research Applications
Protective Group in Chemical Synthesis
- Application : The allyl-ester moiety, similar to the one found in N-allyl-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide, has been applied as a protecting principle for the carboxy group of N-acetylneuraminic acid. This technique is crucial in the stereoselective construction of neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988).
Chemical Synthesis and Structural Characterization
- Application : N-Allyl compounds, including those similar to N-allyl-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide, have been synthesized and characterized for their structural properties. These compounds play a significant role in the development of novel chemical entities, such as non-peptide CCR5 antagonists (Bi, 2014); (Cheng De-ju, 2014).
Electrochemical Reactions
- Application : The allyl group in compounds like N-allyl-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide can be involved in electrochemical reactions. Such reactions are pivotal in synthesizing various organic compounds, demonstrating the flexibility and utility of the allyl group in organic synthesis (Satoh, Suginome, & Tokuda, 1983).
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-prop-2-enylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O/c1-2-7-15-13(19)10-5-8-18(9-6-10)12-4-3-11(14)16-17-12/h2-4,10H,1,5-9H2,(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPRCOKEADZSFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.